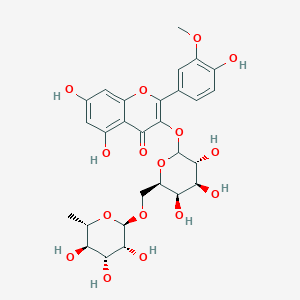

isorhamnetin 3-O-robinobioside

Description

Isorhamnetin 3-robinobioside has been reported in Artemisia capillaris with data available.

from Nitraria retusa leaves; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-IDQQZYJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968360 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-69-3 | |

| Record name | Isorhamnetin 3-O-robinobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53584-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin 3-O-robinobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isorhamnetin 3-O-robinobioside: A Comprehensive Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and antigenotoxic activities. This technical guide provides an in-depth overview of the natural sources of this compound, its discovery, and detailed experimental protocols for its study. Quantitative data from various plant sources are summarized, and key experimental methodologies are presented to facilitate further research and development.

Discovery and Initial Characterization

The detailed structural elucidation and characterization of isorhamnetin 3-O-robinobioside were significantly advanced in a 1982 study by Buschi and Pomilio.[1] In this seminal work, the compound was isolated from the ethanolic extract of the whole plant of Gomphrena martiana. The researchers employed spectroscopic techniques, primarily 13C-NMR and mass spectrometry of its trimethylsilyl (B98337) derivative, to definitively identify the structure as isorhamnetin linked to a robinobiose disaccharide at the 3-O-position.[1][2] While earlier reports of isorhamnetin glycosides existed, this paper provided a robust characterization that has been foundational for subsequent research.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Isorhamnetin 3-O-robinobioside in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

December 05, 2025

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and antigenotoxic activities.[1][2] This document provides a comprehensive technical overview of its biosynthesis in plants. The pathway is elucidated from the foundational phenylpropanoid pathway to the final intricate glycosylation steps. This guide details the enzymatic reactions, presents quantitative data from homologous systems, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the core biochemical processes to facilitate a deeper understanding for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Core Biosynthesis Pathway

The formation of isorhamnetin 3-O-robinobioside is a multi-stage process involving three key phases:

-

Aglycone (Isorhamnetin) Synthesis: Formation of the core flavonoid structure from L-phenylalanine.

-

Activated Sugar Donor Synthesis: Production of UDP-galactose and UDP-rhamnose.

-

Sequential Glycosylation: Attachment of the robinobioside moiety to the isorhamnetin aglycone.

Phase 1: Biosynthesis of the Isorhamnetin Aglycone

The pathway to isorhamnetin is an extension of the general flavonoid biosynthetic pathway. It begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid and flavonol synthesis pathways. The final step involves a specific methylation of the flavonol quercetin.

The key enzymatic steps are:

-

Phenylalanine to p-Coumaroyl-CoA: L-phenylalanine is converted to p-coumaroyl-CoA through the action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Flavanone Formation: Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to the flavanone, naringenin.

-

Hydroxylation to Dihydroflavonols: Naringenin is hydroxylated by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. Subsequently, Flavonoid 3'-Hydroxylase (F3'H) adds a hydroxyl group to the 3' position of the B-ring to yield dihydroquercetin.

-

Flavonol Formation: Flavonol Synthase (FLS) introduces a double bond in the C-ring of dihydroquercetin to form the flavonol quercetin.

-

Methylation to Isorhamnetin: The final step is the regiospecific methylation of the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a Flavonoid 3'-O-Methyltransferase (F3'OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce isorhamnetin.[3]

References

- 1. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Isorhamnetin 3-O-robinobioside: A Technical Overview of its Physicochemical Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its CAS number and molecular weight. Furthermore, it delves into its notable antioxidant and antigenotoxic activities, summarizing key experimental data and methodologies from pertinent studies. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutic agents.

Physicochemical Properties

A clear understanding of the fundamental characteristics of a compound is paramount for any research and development endeavor. The key identifiers and properties of isorhamnetin 3-O-robinobioside are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53584-69-3 | [1][2][3][4][5] |

| Molecular Weight | 624.54 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C28H32O16 | [2][5][6] |

Biological Activity: Antioxidant and Antigenotoxic Effects

This compound has demonstrated significant potential as both an antioxidant and an antigenotoxic agent. A key study by Boubaker et al. (2012) investigated these effects in human chronic myelogenous leukemia (K562) cells.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through its ability to counteract oxidative stress induced by hydrogen peroxide (H2O2) and 2,2′-azobis (2-amidinopropane) dihydrochloride (B599025) (AAPH). The compound exhibited a protective effect against lipid peroxidation and demonstrated notable cellular antioxidant activity.[4][5][7]

| Assay | Cell Line | Key Findings |

| Thiobarbituric Acid Reactive Substances (TBARS) Assay | K562 | Showed a protective effect against H2O2-induced lipid peroxidation.[4][7] |

| Cellular Antioxidant Activity (CAA) Assay | K562 | IC50 value of 0.225 mg/ml against AAPH-induced oxidation.[4][5] |

Antigenotoxic Activity

The antigenotoxic potential of this compound was assessed by its capacity to inhibit DNA damage induced by hydroxyl radicals. The comet assay revealed a significant, dose-dependent reduction in DNA damage in K562 cells.[4]

| Assay | Cell Line | Concentration | Inhibition of Genotoxicity |

| Comet Assay | K562 | 800 µg/ml | 77.77% |

| Comet Assay | K562 | 1000 µg/ml | 80.55%[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols employed in the study by Boubaker et al. (2012) to evaluate the bioactivity of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

K562 cells (3.5 x 10^7 cells/ml) are incubated with varying concentrations of this compound for 2 hours.

-

The cells are then exposed to 50 µM H2O2 for an additional 2 hours to induce oxidative stress.

-

Following incubation, the cells are washed with PBS, pelleted, and homogenized in 1.15% KCl.

-

The homogenate is combined with 0.2 ml of 8.1% SDS, 1.5 ml of 20% acetic acid, and 1.5 ml of 0.8% thiobarbituric acid.

-

The mixture is heated, and the resulting pink pigment, indicative of MDA-TBA adducts, is measured spectrophotometrically to quantify the extent of lipid peroxidation.[4]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.

-

K562 cells are treated with this compound.

-

The cells are then exposed to the free radical generator AAPH.

-

The inhibition of the oxidation of 2',7'-dichlorofluorescin (DCFH) to the fluorescent dichlorofluorescein (DCF) is measured.

-

The IC50 value, the concentration required to inhibit 50% of the oxidative activity, is calculated.[7][8]

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

This method is used to detect DNA damage at the level of individual cells.

-

K562 cells are treated with this compound.

-

The cells are then exposed to an H2O2 solution (75 µM) to induce DNA damage.

-

The cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis.

-

Damaged DNA fragments migrate further in the electric field, creating a "comet tail."

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[4]

Signaling Pathways and Logical Relationships

While the precise signaling pathways modulated by this compound are still under investigation, the known activities of its aglycone, isorhamnetin, suggest potential mechanisms. Isorhamnetin has been reported to influence key cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[2] These pathways are central to cellular processes such as proliferation, inflammation, and apoptosis.

The following diagrams illustrate the experimental workflow for assessing the bioactivity of this compound and a proposed signaling pathway based on its observed effects and the known actions of related flavonoids.

Experimental workflow for bioactivity assessment.

Proposed mechanism of antioxidant action.

Conclusion

This compound presents a compelling profile as a bioactive flavonoid with significant antioxidant and antigenotoxic properties. The data summarized herein provides a solid foundation for further investigation into its mechanisms of action and potential therapeutic applications. The detailed experimental protocols offer a clear path for researchers to build upon existing knowledge. Future studies elucidating the specific signaling pathways modulated by this compound will be critical in unlocking its full therapeutic potential in areas such as oncology and diseases associated with oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. This compound from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide for the Identification of Isorhamnetin 3-O-robinobioside in Plant Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a naturally occurring flavonoid glycoside, a derivative of isorhamnetin.[1][2] It is found in various medicinal and dietary plants and has garnered significant interest for its potential pharmacological activities, including antioxidant and antigenotoxic effects.[3][4][5] Structurally, it is characterized by an isorhamnetin aglycone attached to a robinobiose disaccharide (a rhamnosyl-galactoside) at the C3 position.[1][6][7] The accurate identification and quantification of this compound in complex plant matrices are crucial for quality control, drug discovery, and functional food development.

This technical guide provides a comprehensive overview of the methodologies for the extraction, purification, and structural elucidation of isorhamnetin 3-O-robinobioside from plant sources. It includes detailed experimental protocols, quantitative data, and a standardized workflow to aid researchers in its identification.

Natural Sources and Quantitative Data

This compound and related isorhamnetin glycosides are distributed across various plant species. While quantitative data for this compound is specifically available for certain plants, data for other isorhamnetin glycosides are more abundant and provide essential context for phytochemical analysis.

Table 1: Concentration of Isorhamnetin Glycosides in Selected Plant Sources

| Plant Source | Plant Part | Compound | Concentration (mg/100g Dry Weight) | Reference |

| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 | [8][9] |

| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 | [8][9] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [8][9] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [8][9] |

| Calendula officinalis | Florets | Narcissin (Isorhamnetin-3-O-rutinoside) | 210 - 852 | [8] |

| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [8] |

Note: Data for isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-glucoside are included to represent the quantitative landscape of related, commonly co-occurring compounds.

Table 2: Bioactivity Data for this compound

| Activity | Cell Line | IC50 Value | Reference |

| Cellular Antioxidant Activity | K562 (Human Chronic Myelogenous Leukemia) | 0.225 mg/ml | [5] |

| Inhibition of Genotoxicity (Hydroxyl Radical Induced) | K562 (Human Chronic Myelogenous Leukemia) | 77.77% inhibition at 800 µg/ml | [5] |

Experimental Protocols

The successful identification of this compound relies on a multi-step process involving efficient extraction, fractionation, and purification, followed by definitive structural analysis.

Extraction Methodologies

3.1.1 Conventional Solvent Extraction (Soxhlet/Reflux)

This is a traditional and widely used method for extracting flavonoids from plant material.

-

Objective: To extract crude flavonoids from dried plant material.

-

Apparatus: Soxhlet apparatus or round-bottom flask with reflux condenser, heating mantle.

-

Protocol:

-

Sample Preparation: Dry the plant material (e.g., leaves of Nitraria retusa) and grind it into a fine powder.

-

Extraction: Place approximately 350 g of the powdered plant material into the thimble of a Soxhlet apparatus.

-

Solvent Selection: Perform sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727). Isorhamnetin glycosides are typically enriched in the more polar fractions (ethyl acetate and methanol).

-

Procedure: Allow the extraction to proceed for approximately 6 hours for each solvent.

-

Concentration: Collect the ethyl acetate and methanol extracts. Concentrate them to dryness using a rotary evaporator under reduced pressure. The resulting crude extract can be stored at 4°C for further purification.[8]

-

3.1.2 Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to accelerate the extraction process, often resulting in higher yields and reduced solvent consumption.

-

Objective: To rapidly extract flavonoids from plant samples.

-

Apparatus: Microwave extraction system.

-

Protocol:

-

Sample Preparation: Weigh 0.2 g of homogenized plant sample (e.g., onion) into a microwave extraction vessel.[8]

-

Solvent System: Add an appropriate solvent system. For flavonoids, a solution of methanol in water (e.g., 93.8%) at an acidic pH (e.g., pH 2) is often effective.[8]

-

Extraction Parameters: Set the microwave parameters (power, temperature, time) according to instrument specifications and optimization experiments.

-

Post-Extraction: After extraction, centrifuge the mixture (e.g., at 1702 x g for 5 minutes) and collect the supernatant containing the target compounds.[8]

-

Purification Protocols

3.2.1 Column Chromatography

Column chromatography is a fundamental technique for purifying and isolating specific compounds from a crude extract.

-

Objective: To isolate this compound from a complex crude extract.

-

Apparatus: Glass column, stationary phase (e.g., Silica gel, Polyamide, or Sephadex LH-20), fraction collector.

-

Protocol:

-

Column Packing: Prepare a slurry of the chosen stationary phase (e.g., polyamide) in the initial mobile phase solvent and pack it into the column.[10]

-

Sample Loading: Dissolve the crude extract (e.g., the n-butanol fraction) in a minimal amount of solvent and load it onto the top of the column.[10]

-

Elution: Begin elution with a solvent system of low polarity and gradually increase the polarity. For polyamide columns, a common gradient is starting with water and increasing the concentration of ethanol (B145695) (e.g., 0%, 25%, 50% aqueous ethanol).[10]

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a pure spot corresponding to the reference standard.

-

Final Steps: Concentrate the purified fractions. In some protocols, adjusting the pH of the concentrated solution to 2-3 can induce crystallization of the compound, which can then be collected by filtration.[10]

-

Structural Elucidation and Identification

The unambiguous identification of this compound requires the use of modern spectroscopic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS

HPLC is used for separation and quantification, while its coupling with mass spectrometry provides structural information.

-

Objective: To separate, detect, and identify the compound in a mixture.

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS).[11]

-

Protocol:

-

Chromatographic Separation:

-

Column: Use a C18 analytical column (e.g., 2.1 mm × 100 mm, 3.5 μm).[11]

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of 0.1% aqueous formic acid (A) and acetonitrile (B52724) (B).[11]

-

Injection: Inject the filtered sample solution.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.

-

Analysis: Perform full scan analysis to determine the molecular ion ([M+H]+ or [M-H]-). For this compound (C₂₈H₃₂O₁₆), the expected molecular weight is approximately 624.5 g/mol .[1][6]

-

MS/MS Fragmentation: Perform fragmentation of the parent ion to obtain characteristic daughter ions. The fragmentation pattern will show the loss of the rhamnose unit followed by the galactose unit, and subsequent fragmentation of the isorhamnetin aglycone. This data is critical for confirming the sugar sequence and linkage.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of a novel or isolated compound.

-

Objective: To definitively determine the chemical structure, including the stereochemistry and linkage of the sugar moieties.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[12]

-

Protocol:

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).[12][13]

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the protons in the molecule. Key signals for this compound include aromatic protons of the flavonoid skeleton and anomeric protons of the sugar units.[6] The signals for the B-ring protons typically appear around δ 7.72 (H-2'), 7.68 (H-6'), and 6.91 (H-5').[6]

-

¹³C NMR: Shows the signals for all carbon atoms, which is essential for confirming the disaccharide structure as robinobiose.[6][7]

-

-

2D NMR (COSY, HMQC/HSQC, HMBC):

-

COSY: Establishes proton-proton correlations within the same spin system (e.g., within each sugar ring).

-

HSQC/HMQC: Correlates protons with their directly attached carbons.

-

HMBC: Shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the linkage point between the aglycone and the sugar (at C-3) and the interglycosidic linkage between rhamnose and galactose.[6]

-

-

Workflow and Visualization

The overall process for identifying this compound from a plant source can be summarized in a logical workflow.

Caption: General experimental workflow for the isolation and identification of this compound.

References

- 1. This compound | C28H32O16 | CID 5491808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:132898 [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isorhamnetin 3-robinobioside | Antioxidant | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]

- 11. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Isorhamnetin 3-O-robinobioside: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth review of the biological activities of isorhamnetin 3-O-robinobioside, with a focus on its antioxidant and antigenotoxic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support further research and development.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings, providing a comparative overview of its antioxidant and antigenotoxic potential.

Table 1: Antioxidant Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Cellular Antioxidant Activity (CAA) | K562 | IC₅₀ | 0.225 mg/ml | [1] |

Table 2: Protective Effect Against Lipid Peroxidation of this compound

| Assay | Cell Line | Treatment | Concentration | MDA equivalent (nM) | Reference |

| TBARS | K562 | H₂O₂ (50 µM) | - | 225 | [1] |

| + I3-O-Rob | 250 µg/ml | 180 | [1] | ||

| + I3-O-Rob | 500 µg/ml | 150 | [1] | ||

| + I3-O-Rob | 1000 µg/ml | 100 | [1] |

I3-O-Rob: this compound

Table 3: Antigenotoxic Activity of this compound

| Assay | Cell Line | Treatment | Concentration | Inhibition of Genotoxicity (%) | Reference |

| Comet Assay | K562 | H₂O₂ (75 µM) + I3-O-Rob | 1000 µg/ml | 80.55 | [1] |

I3-O-Rob: this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide the experimental protocols for the key assays used to evaluate the biological activity of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Cell Treatment: K562 cells (3.5 x 10⁷ cells/ml) are incubated with varying concentrations of this compound (250, 500, and 1000 µg/ml) for 2 hours.[1] Subsequently, the cells are exposed to 50 µM H₂O₂ for 2 hours to induce oxidative stress.[1]

-

Homogenization: After incubation, cells are washed with PBS, pelleted, and homogenized in 1.15% KCl.[1]

-

Reaction Mixture: The homogenate is mixed with 0.2 ml of 8.1% SDS, 1.5 ml of 20% acetic acid, and 1.5 ml of 0.8% thiobarbituric acid (TBA). The final volume is adjusted to 4 ml with distilled water.[1]

-

Incubation and Extraction: The mixture is heated at 95°C for 120 minutes.[1] After cooling on ice for 10 minutes, 5.0 ml of a n-butanol and pyridine (B92270) mixture (15:1 v/v) is added, and the solution is vortexed.[1]

-

Measurement: Following centrifugation at 825 g for 10 minutes, the absorbance of the supernatant is measured at 532 nm.[1] The amount of TBARS is expressed as MDA equivalents.[1]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay evaluates the antioxidant activity of a compound within a cellular environment.

-

Cell Seeding: K562 cells are seeded in a 96-well microplate.

-

Loading with DCFH-DA: The cells are treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

-

Induction of Oxidative Stress: The cells are then exposed to 2,2'-azobis (2-amidinopropane) dihydrochloride (B599025) (ABAP), a free radical initiator.[1]

-

Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured, and the antioxidant activity of this compound is determined by its ability to inhibit DCF formation.[1]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

-

Cell Treatment: K562 cells are treated with this compound at various concentrations, followed by exposure to an oxidative agent like H₂O₂ (75 µM) to induce DNA damage.[1]

-

Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail. The inhibition of genotoxicity is calculated relative to the damage induced by H₂O₂ alone.[1]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can facilitate a deeper understanding of the scientific data.

References

Isorhamnetin 3-O-robinobioside in Traditional Medicine: A Technical Guide for Researchers

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside found in various medicinal plants, has a rich history of use in traditional medicine. This technical guide provides an in-depth analysis of its core biological activities, focusing on its antioxidant, antigenotoxic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific understanding of this compound. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and development.

Introduction

Isorhamnetin 3-O-robinobioside is a naturally occurring flavonoid and a glycosidic form of isorhamnetin. It is found in a variety of plants that have been used for centuries in traditional medicine, including Nitraria retusa and species of Opuntia and Gomphrena.[1][2][3] Traditional uses of these plants often point towards the treatment of inflammatory conditions, cancers, and other ailments associated with oxidative stress.[4][5] Scientific investigations have begun to validate these traditional uses, identifying this compound as a key bioactive constituent.

This guide will delve into the scientific evidence supporting the therapeutic potential of this compound, with a particular focus on its mechanisms of action at the molecular level. While research on the glycoside form is ongoing, the biological activities of its aglycone, isorhamnetin, are well-documented and provide significant insight into the potential therapeutic effects of the parent compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest to the scientific and medical communities. These activities are largely attributed to its antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant and Antigenotoxic Activity

This compound has demonstrated significant antioxidant properties. It has been shown to protect against lipid peroxidation induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1][6][7] In studies using the human chronic myelogenous leukemia cell line K562, this compound inhibited oxidation with a 50% inhibitory concentration (IC₅₀) of 0.225 mg/ml.[1][8] Furthermore, it has been shown to inhibit genotoxicity induced by hydroxyl radicals, with an inhibition of 80.55% at a concentration of 1000 μg/ml.[1][8]

The antioxidant activity of flavonoids like this compound is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing the initiation and propagation of oxidative chain reactions.[8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has been identified as a potent anti-inflammatory agent.[2] While specific quantitative data for the glycoside is limited, studies on its aglycone, isorhamnetin, have shown that it can suppress the production of pro-inflammatory mediators. Isorhamnetin has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[7] It achieves this by preventing the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[4]

Anticancer Activity

The anticancer potential of this compound and its aglycone is an area of active research. Flavonoids, in general, are known to interfere with multiple stages of carcinogenesis.[8] Isorhamnetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[5]

The anticancer effects of isorhamnetin are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[5][7] By inhibiting these pathways, isorhamnetin can halt the cell cycle and trigger the apoptotic cascade in cancer cells.[5]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its aglycone, isorhamnetin.

Table 1: Antioxidant and Antigenotoxic Activity of this compound

| Activity | Cell Line | Parameter | Value | Reference |

| Cellular Antioxidant Activity | K562 | IC₅₀ | 0.225 mg/ml | [1][8] |

| Inhibition of Genotoxicity | K562 | % Inhibition | 80.55% at 1000 μg/ml | [1][8] |

| Lipid Peroxidation Inhibition (MDA levels) | K562 | MDA (nM) | 100 nM at 1000 μg/ml (vs 225 nM with H₂O₂ alone) | [1] |

Table 2: Cytotoxic Activity of this compound and Isorhamnetin

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | K562 | IC₅₀ | 500 μg/ml | [8] |

| Isorhamnetin | MCF7 (Breast Cancer) | IC₅₀ | ~10 µM | [5] |

| Isorhamnetin | T47D (Breast Cancer) | IC₅₀ | ~10 µM | [5] |

| Isorhamnetin | BT474 (Breast Cancer) | IC₅₀ | ~10 µM | [5] |

| Isorhamnetin | BT-549 (Breast Cancer) | IC₅₀ | ~10 µM | [5] |

| Isorhamnetin | MDA-MB-231 (Breast Cancer) | IC₅₀ | ~10 µM | [5] |

| Isorhamnetin | MDA-MB-468 (Breast Cancer) | IC₅₀ | ~10 µM | [5] |

| Isorhamnetin | MCF10A (Normal Breast Epithelial) | IC₅₀ | 38 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of this compound from Nitraria retusa

-

Plant Material Preparation: Collect and air-dry the leaves of Nitraria retusa. Grind the dried leaves into a fine powder.

-

Extraction: Macerate the powdered leaves in 80% methanol (B129727) at room temperature for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate (B1210297).

-

Chromatographic Separation: Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol.

-

Purification: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal calf serum. Seed the cells and treat with various concentrations of this compound for a specified period. Induce lipid peroxidation by adding H₂O₂.

-

Cell Lysis: Harvest the cells, wash with PBS, and homogenize in a suitable lysis buffer.

-

TBARS Reaction: To the cell lysate, add a solution of thiobarbituric acid (TBA) in acetic acid. Heat the mixture at 95°C for 60 minutes.

-

Extraction: After cooling, extract the pink chromogen formed with n-butanol.

-

Quantification: Measure the absorbance of the butanol layer at 532 nm. Calculate the concentration of malondialdehyde (MDA) equivalents using a standard curve.

Cellular Antioxidant Activity (CAA) Assay

-

Cell Seeding: Seed K562 cells in a 96-well microplate.

-

Loading with DCFH-DA: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

-

Treatment: Treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: Add a generator of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. The inhibition of DCF formation indicates the antioxidant activity of the compound.

Comet Assay for Genotoxicity

-

Cell Treatment: Treat K562 cells with this compound and an inducing agent of DNA damage, such as H₂O₂.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove cellular proteins and membranes, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or isorhamnetin for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-p65, p65, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The biological effects of this compound are intrinsically linked to its ability to modulate key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanisms of action.

Conclusion and Future Directions

This compound, a flavonoid with deep roots in traditional medicine, is emerging as a compound of significant scientific interest. The available evidence strongly supports its antioxidant, antigenotoxic, anti-inflammatory, and anticancer activities. While much of the detailed mechanistic work has been performed on its aglycone, isorhamnetin, it is highly probable that this compound exerts its effects, at least in part, through metabolic conversion to isorhamnetin in vivo.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to better correlate in vitro findings with potential in vivo efficacy.

-

Direct Biological Activities of the Glycoside: Further investigation is required to determine if this compound possesses unique biological activities independent of its conversion to the aglycone.

-

In Vivo Efficacy: More extensive animal studies are necessary to validate the therapeutic potential of this compound in models of diseases such as cancer and chronic inflammatory conditions.

-

Clinical Trials: Ultimately, well-designed clinical trials will be essential to establish the safety and efficacy of this compound in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isorhamnetin Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isorhamnetin Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isorhamnetin 3-O-robinobioside from Nitraria retusa Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitraria retusa, a halophyte shrub, is a rich source of various bioactive phenolic compounds, particularly flavonoid glycosides. Among these, isorhamnetin (B1672294) 3-O-robinobioside has garnered significant interest due to its potent antioxidant and antigenotoxic properties.[1][2] This compound has shown a protective effect against lipid peroxidation induced by hydrogen peroxide and can inhibit genotoxicity caused by hydroxyl radicals.[1][2] These biological activities make isorhamnetin 3-O-robinobioside a promising candidate for further investigation in drug development and phytotherapy.[1] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the leaves of Nitraria retusa.

Quantitative Data Summary

The following table summarizes the quantitative data related to the extraction and activity of this compound and related extracts from Nitraria retusa leaves.

| Parameter | Value | Reference |

| Extraction Yield | ||

| Ethyl Acetate (B1210297) (EA) Extract Yield | 0.8% (from 350 g of powdered leaves) | [1] |

| Compound Quantification | ||

| Flavonoid Content in EA Extract | 193.33 µg/ml of quercetin (B1663063) equivalents | [1] |

| Isorhamnetin 3-O-rutinoside in 70% Ethanol (B145695) Extract | 7.96 mg/g residue | [3] |

| Luteolin 7-O-glucoside in 70% Ethanol Extract | 10.51 mg/g residue | [3] |

| Biological Activity (IC₅₀ Values) | ||

| Cellular Antioxidant Activity (this compound) | 0.225 mg/ml in K562 cells | [1] |

| Cellular Antioxidant Activity (Ethyl Acetate Extract) | 0.31 mg/ml in K562 cells | [1] |

| DPPH Radical Scavenging (70% Ethanol Extract) | 22.05 µg/mL | [3] |

| Nitric Oxide Radical Inhibition (70% Ethanol Extract) | 36.60 µg/mL | [3] |

| Genotoxicity Inhibition | ||

| Inhibition by this compound (1000 µg/ml) | 80.55% | [1] |

| Inhibition by Ethyl Acetate Extract (800 µg/ml) | 77.77% | [1] |

Experimental Workflow

The overall workflow for the extraction and isolation of this compound from Nitraria retusa leaves is depicted below.

Caption: Experimental workflow for the extraction and isolation of this compound.

Experimental Protocols

Protocol 1: Plant Material Preparation

-

Collection: Collect fresh leaves of Nitraria retusa.

-

Drying: Air-dry the leaves in a well-ventilated area in the shade to prevent the degradation of phenolic compounds.

-

Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Protocol 2: Solvent Extraction

Method A: Ethyl Acetate Extraction [1]

-

Extraction: Place 350 g of the powdered leaves into a Soxhlet apparatus.

-

Solvent Addition: Add a sufficient volume of ethyl acetate to the Soxhlet flask.

-

Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for several hours until the solvent in the extraction chamber runs clear.

-

Filtration: After extraction, filter the resulting solution to remove any particulate matter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

Method B: Hydroethanolic Extraction [3]

-

Maceration/Decoction:

-

Maceration: Mix the powdered leaves with 70% ethanol at a specific solid-to-solvent ratio (e.g., 1:10 w/v). Allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional stirring.

-

Decoction: Boil the powdered leaves in 70% ethanol for a defined time (e.g., 30 minutes).

-

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentration: Remove the ethanol from the filtrate using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain a dry powder.

Protocol 3: Isolation and Purification of this compound

-

Column Chromatography (Initial Fractionation):

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the crude extract (from Protocol 2) in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Pool the fractions enriched with this compound.

-

Further purify the pooled fractions using a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Use an appropriate mobile phase, often a gradient of acetonitrile (B52724) and water (with a small amount of acid, such as formic acid, to improve peak shape).

-

Collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction to obtain the pure compound.

-

Protocol 4: Identification and Quantification

-

Structural Elucidation: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Quantification by HPLC-DAD:

-

Prepare a standard curve using a pure standard of this compound.

-

Analyze the crude extract or purified fractions using an analytical HPLC system with a Diode-Array Detector (DAD).

-

Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard curve.

-

Antioxidant Signaling Pathway

The antioxidant activity of this compound involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Caption: Antioxidant action of this compound against oxidative stress.

References

HPLC method for quantification of isorhamnetin 3-O-robinobioside

An HPLC Method for the Quantification of Isorhamnetin (B1672294) 3-O-robinobioside

This document provides a comprehensive guide for the quantification of isorhamnetin 3-O-robinobioside using High-Performance Liquid Chromatography (HPLC). The method is applicable to researchers, scientists, and professionals in the field of drug development and natural product analysis.

1. Introduction

This compound is a flavonoid glycoside found in various medicinal plants, including Nitraria retusa and Gomphrena martiana.[1][2][3] It is a derivative of isorhamnetin, substituted at the 3-position with a robinobiosyl residue.[4] The compound has garnered significant interest due to its potential therapeutic properties, including antioxidant and antigenotoxic activities.[1][3] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is sensitive, specific, and provides a reliable tool for the quantitative analysis of this bioactive compound.

2. Chemical Information

-

Compound Name: this compound

-

CAS Number: 53584-69-3[4]

-

Chemical Structure: (A chemical structure image would be placed here in a formal document)

3. Experimental Protocols

This section provides detailed methodologies for the quantification of this compound.

3.1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Plant material or extract containing this compound

3.2. Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Syringe filters (0.45 µm)

3.3. Chromatographic Conditions

The following chromatographic conditions are recommended. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-70% B25-30 min: 70-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 350 nm |

| Injection Volume | 10 µL |

| Note: The gradient elution profile is a starting point and should be optimized for the best separation of the analyte from other components in the sample matrix. |

3.4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.5. Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be adapted based on the specific sample.

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of 70% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

4.1. Linearity

The linearity of the method was determined by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 120.5 |

| 10 | 245.2 |

| 25 | 610.8 |

| 50 | 1225.4 |

| 100 | 2450.9 |

-

Regression Equation: y = 24.5x - 2.1

-

Correlation Coefficient (r²): 0.9998

4.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

4.3. Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of a quality control (QC) sample.

| Precision Type | Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | RSD (%) |

| Intra-day | 20 | 19.8 ± 0.35 | 1.77 |

| Inter-day | 20 | 20.3 ± 0.51 | 2.51 |

4.4. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix and the recovery was calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 25 | 25.4 | 101.6 |

| 50 | 49.5 | 99.0 |

5. Visualizations

5.1. Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C28H32O16 | CID 5491808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isorhamnetin 3-robinobioside | C28H32O16 | CID 44259336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isorhamnetin-3-O-robinobioside | 53584-69-3 | OI106504 [biosynth.com]

Application Note: Structural Elucidation of Isorhamnetin 3-O-robinobioside using NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants. Flavonoids and their glycosides are of significant interest in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like isorhamnetin 3-O-robinobioside. This application note provides a detailed protocol and corresponding NMR data for the structural analysis of this compound.

Structure of this compound

Caption: Chemical structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Isorhamnetin Aglycone | |||

| 6 | 6.21 | d | 2.0 |

| 8 | 6.41 | d | 2.0 |

| 2' | 7.94 | d | 2.0 |

| 5' | 7.05 | d | 8.5 |

| 6' | 7.76 | dd | 8.5, 2.0 |

| 3'-OCH₃ | 3.86 | s | |

| Robinobioside Moiety | |||

| Galactose | |||

| 1'' | 5.39 | d | 7.5 |

| 2'' | 3.52 | m | |

| 3'' | 3.43 | m | |

| 4'' | 3.65 | m | |

| 5'' | 3.58 | m | |

| 6''a | 3.75 | m | |

| 6''b | 3.55 | m | |

| Rhamnose | |||

| 1''' | 4.41 | d | 1.5 |

| 2''' | 3.60 | m | |

| 3''' | 3.35 | m | |

| 4''' | 3.15 | m | |

| 5''' | 3.30 | m | |

| 6''' (CH₃) | 1.08 | d | 6.0 |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Position | δ (ppm) |

| Isorhamnetin Aglycone | |

| 2 | 156.5 |

| 3 | 133.4 |

| 4 | 177.5 |

| 5 | 161.3 |

| 6 | 98.9 |

| 7 | 164.3 |

| 8 | 93.8 |

| 9 | 156.7 |

| 10 | 104.1 |

| 1' | 121.3 |

| 2' | 113.6 |

| 3' | 149.5 |

| 4' | 146.9 |

| 5' | 115.5 |

| 6' | 122.2 |

| 3'-OCH₃ | 55.9 |

| Robinobioside Moiety | |

| Galactose | |

| 1'' | 101.9 |

| 2'' | 71.3 |

| 3'' | 73.5 |

| 4'' | 68.2 |

| 5'' | 75.9 |

| 6'' | 66.9 |

| Rhamnose | |

| 1''' | 100.8 |

| 2''' | 70.4 |

| 3''' | 70.6 |

| 4''' | 71.9 |

| 5''' | 68.4 |

| 6''' (CH₃) | 17.9 |

Table 3: Key HMBC and HSQC Correlations

| Proton(s) | Correlated Carbon(s) (HMBC) | Correlated Carbon (HSQC) |

| H-6 (6.21) | C-5, C-7, C-8, C-10 | C-6 (98.9) |

| H-8 (6.41) | C-6, C-7, C-9, C-10 | C-8 (93.8) |

| H-2' (7.94) | C-2, C-4', C-6' | C-2' (113.6) |

| H-5' (7.05) | C-1', C-3', C-4' | C-5' (115.5) |

| H-6' (7.76) | C-2', C-4', C-5' | C-6' (122.2) |

| 3'-OCH₃ (3.86) | C-3' | 3'-OCH₃ (55.9) |

| H-1'' (5.39) | C-3 | C-1'' (101.9) |

| H-1''' (4.41) | C-6'' | C-1''' (100.8) |

Experimental Protocols

Sample Preparation

-

Isolation and Purification: this compound should be isolated from the plant source using appropriate chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC) to achieve a purity of >95%.

-

Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution by gentle vortexing or sonication.

-

Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Final Volume Adjustment: The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a sample height of about 4-5 cm.

NMR Spectroscopy

-

Instrumentation: All NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument equipped with a cryoprobe.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

-

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

-

HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants of 8-10 Hz.

-

Data Processing: The acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δH 2.50 and δC 39.52).

-

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin, the aglycone of the titular compound, has been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action in drug development.

Caption: Isorhamnetin inhibits the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.

Conclusion

This application note provides a comprehensive guide for the NMR-based structural elucidation of this compound. The detailed quantitative NMR data and experimental protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and characterization of this and related flavonoid glycosides.

Application Notes & Protocols for the Identification of Isorhamnetin 3-O-robinobioside by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside found in various medicinal plants, such as those from the genera Gomphrena and Nitraria.[1] Flavonoids and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant and antigenotoxic effects.[2] Accurate identification and quantification of these compounds in complex matrices like plant extracts are crucial for quality control, standardization, and further research into their therapeutic potential. This document provides detailed application notes and protocols for the identification of isorhamnetin 3-O-robinobioside using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the structural elucidation and quantification of secondary metabolites in complex mixtures.

Mass Spectrometric Identification of this compound

Molecular Formula: C₂₈H₃₂O₁₆

Molecular Weight: 624.54 g/mol

Mass spectrometry, particularly with electrospray ionization (ESI), is a highly sensitive method for the analysis of flavonoid glycosides. The identification of this compound is typically based on its molecular ion and characteristic fragmentation pattern in MS/MS analysis.

In positive ion mode, this compound will typically form a protonated molecule [M+H]⁺ at m/z 625. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 623 is observed.[3] Collision-induced dissociation (CID) of the parent ion induces fragmentation of the glycosidic bonds, providing structural information. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the robinobioside moiety and the formation of the isorhamnetin aglycone.

Table 1: Key Mass Spectral Data for this compound

| Ion Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| [M+H]⁺ | 625.17 | 479.12, 317.07 | Sequential loss of rhamnose and then galactose, followed by the isorhamnetin aglycone. |

| [M-H]⁻ | 623.16 | 477.12, 315.05 | Sequential loss of rhamnose and then galactose, followed by the isorhamnetin aglycone. |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following protocols provide a general framework for the extraction and LC-MS/MS analysis of this compound from plant materials. Optimization of these protocols may be necessary for specific plant matrices.

Sample Preparation: Extraction of Flavonoids from Plant Material

This protocol is adapted from general methods for flavonoid extraction from plant tissues.[4]

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 100 mg of finely ground, dried plant material or 500 mg of fresh plant material.

-

If using fresh material, immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered material to a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol containing 1% formic acid to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Repeat the extraction process (steps 4-8) on the remaining pellet to ensure complete extraction.

-

Combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of flavonoid glycosides. Method development and optimization are recommended for specific applications.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-40% B

-

15-18 min: 40-95% B

-

18-20 min: 95% B

-

20-21 min: 95-5% B

-

21-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive and Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

MRM Transitions for Quantification (Illustrative):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 625.17 ([M+H]⁺) | 317.07 | 25 |

| This compound | 623.16 ([M-H]⁻) | 315.05 | 20 |

Quantitative Data

The following table provides an illustrative example of how quantitative data for this compound in different plant extracts could be presented. Actual values will vary depending on the plant species, growing conditions, and extraction method.

Table 2: Illustrative Quantitative Analysis of this compound in Various Plant Extracts

| Plant Species | Plant Part | Concentration (µg/g dry weight) | Method of Quantification |

| Gomphrena globosa | Flowers | 125.3 ± 8.7 | UPLC-MS/MS |

| Nitraria retusa | Leaves | 450.1 ± 25.2 | HPLC-DAD |

| Hippophae rhamnoides | Berries | 78.6 ± 5.1 | LC-ESI-MS |

Visualizations

Experimental Workflow

References

Application Notes: In Vitro Antioxidant Assays for Isorhamnetin 3-O-robinobioside

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside that has garnered attention for its potential health benefits, including its antioxidant properties.[1][2] As a derivative of isorhamnetin, its chemical structure allows it to effectively scavenge free radicals and mitigate oxidative stress, which is implicated in numerous degenerative diseases.[1][3] The evaluation of the antioxidant capacity of this compound is crucial for its development as a potential therapeutic or nutraceutical agent. These application notes provide detailed protocols for several common in vitro antioxidant assays, including the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays, to standardize the assessment of isorhamnetin 3-O-robinobioside's antioxidant potential.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric representing the concentration of a compound required to inhibit 50% of the specific activity, such as scavenging free radicals. A lower IC50 value is indicative of higher antioxidant activity.

| Assay | Test System / Cell Line | IC50 Value (mg/mL) | Reference |

| Cellular Antioxidant Activity (CAA) | Human Chronic Myelogenous Leukemia (K562) | 0.225 | |

| DPPH Radical Scavenging | In Vitro | Mentioned as having activity, specific IC50 not provided in some studies. | [2][4] |

Note: Further studies are required to establish a comprehensive profile of IC50 values for this compound across a wider range of standard in vitro antioxidant assays.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. In the presence of an antioxidant, the purple-colored DPPH solution is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][5]

Reagents and Materials

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol (B129727) or ethanol)[6]

-

Positive Control (e.g., Ascorbic Acid, Trolox, Quercetin)[3][7]

-

Methanol or Ethanol (B145695) (95%)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure

-

Prepare stock solutions of this compound and the positive control in methanol or ethanol.

-

Create a series of dilutions of the test compound and positive control (e.g., 10, 20, 40, 80, 100 µg/mL).[6]

-

In a 96-well plate, add 100 µL of each dilution of the test sample or standard to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

-

For the blank (control), mix 100 µL of the solvent (methanol/ethanol) with 100 µL of the DPPH solution.[5]

-

Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[3][6]

Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[7] Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Workflow Diagram

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant that can donate a hydrogen atom or an electron. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[3]

Reagents and Materials

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)[3]

-

Positive Control (e.g., Trolox, Ascorbic Acid)

-

Phosphate-buffered saline (PBS, pH 7.4) or Ethanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure

-

Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[3][8]

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Prepare various concentrations of this compound and the positive control.

-

Add 10 µL of the test sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate the mixture at room temperature for 6-10 minutes in the dark.[3]

-

Measure the absorbance at 734 nm.[3]

Calculation The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the diluted ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow Diagram

Ferric Reducing Antioxidant Power (FRAP) Assay